
N',N'-Diallylbutanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’,N’-Diallylbutanehydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are characterized by the presence of the functional group -NH-NH2, which is bonded to an acyl group N’,N’-Diallylbutanehydrazide is specifically known for its diallyl substitution, which imparts unique chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-Diallylbutanehydrazide typically involves the reaction of butanehydrazide with allyl halides under basic conditions. One common method is as follows:
Starting Materials: Butanehydrazide and allyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetone.
Procedure: The butanehydrazide is dissolved in the solvent, and the base is added to the solution. Allyl bromide is then slowly added to the mixture while maintaining the reaction temperature at around 0-5°C. The reaction mixture is stirred for several hours until the completion of the reaction.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N’,N’-Diallylbutanehydrazide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant flow rates. Additionally, green chemistry principles may be applied to minimize waste and environmental impact.
化学反应分析
Types of Reactions
N’,N’-Diallylbutanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert N’,N’-Diallylbutanehydrazide to its corresponding amines or other reduced forms.
Substitution: The allyl groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’,N’-Diallylbutanehydrazide oxides, while reduction may produce corresponding amines.
科学研究应用
N’,N’-Diallylbutanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: N’,N’-Diallylbutanehydrazide is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N’,N’-Diallylbutanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
N’,N’-Diallylbutanehydrazide can be compared with other similar compounds, such as:
N,N-Diallyl-N’-acetylhydrazine: This compound has similar diallyl substitution but differs in the acyl group attached to the hydrazide.
N,N-Dimethyl-N,N-diallylammonium chloride: This compound features diallyl groups but has a different cationic structure.
Uniqueness
N’,N’-Diallylbutanehydrazide is unique due to its specific substitution pattern and the resulting chemical properties
属性
分子式 |
C10H18N2O |
|---|---|
分子量 |
182.26 g/mol |
IUPAC 名称 |
N',N'-bis(prop-2-enyl)butanehydrazide |
InChI |
InChI=1S/C10H18N2O/c1-4-7-10(13)11-12(8-5-2)9-6-3/h5-6H,2-4,7-9H2,1H3,(H,11,13) |
InChI 键 |
YURNNMYVQFIFTB-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NN(CC=C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



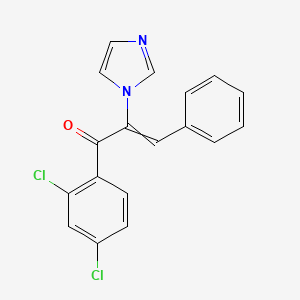

![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)

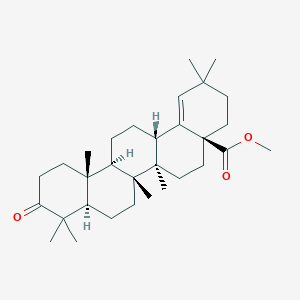
![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)
![Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)](/img/structure/B13806588.png)
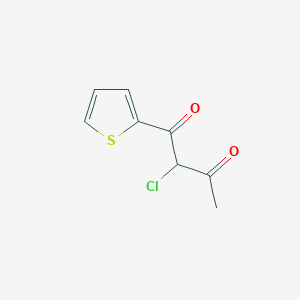
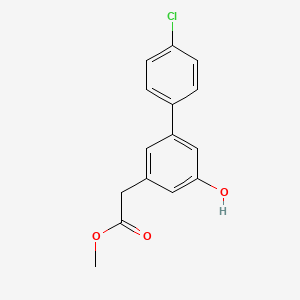
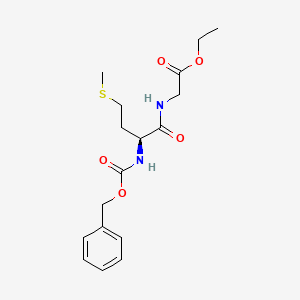

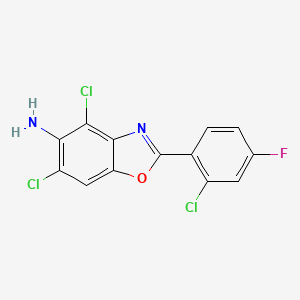
![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)
